[1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate;sulfamic acid
CAS No.:
Cat. No.: VC0529191
Molecular Formula: C19H29FN4O8S2
Molecular Weight: 524.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H29FN4O8S2 |
|---|---|
| Molecular Weight | 524.6 g/mol |
| IUPAC Name | [1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate;sulfamic acid |
| Standard InChI | InChI=1S/C19H26FN3O5S.H3NO3S/c1-27-18-17(15-11-14(20)3-4-16(15)22-18)19(24)28-12-13-5-8-23(9-6-13)10-7-21-29(2,25)26;1-5(2,3)4/h3-4,11,13,21-22H,5-10,12H2,1-2H3;(H3,1,2,3,4) |
| Standard InChI Key | VQJFDBXITIOGJM-UHFFFAOYSA-N |
| SMILES | COC1=C(C2=C(N1)C=CC(=C2)F)C(=O)OCC3CCN(CC3)CCNS(=O)(=O)C.NS(=O)(=O)O |
| Canonical SMILES | COC1=C(C2=C(N1)C=CC(=C2)F)C(=O)OCC3CCN(CC3)CCNS(=O)(=O)C.NS(=O)(=O)O |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structure
Nomenclature and Synonyms
The compound is formally identified as [1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate;sulfamic acid, but it is more commonly referred to by several alternative names in scientific literature and commercial databases . These include:
This variety of nomenclature reflects its widespread use across different research contexts and commercial sources.
Molecular Characteristics
The compound has a well-defined molecular structure with the following fundamental parameters:
The structural representation can be described through specialized chemical notations including:
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InChI: InChI=1S/C19H26FN3O5S.H3NO3S/c1-27-18-17(15-11-14(20)3-4-16(15)22-18)19(24)28-12-13-5-8-23(9-6-13)10-7-21-29(2,25)26;1-5(2,3)4/h3-4,11,13,21-22H,5-10,12H2,1-2H3;(H3,1,2,3,4)
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SMILES: COC1=C(C2=C(N1)C=CC(=C2)F)C(=O)OCC3CCN(CC3)CCNS(=O)(=O)C.NS(=O)(=O)O
Structural Components
The molecule features several key structural components that contribute to its pharmacological activity:
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A 5-fluoro-2-methoxy-1H-indole core structure, which serves as the primary pharmacophore
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A carboxylic acid methyl ester linkage connecting the indole to the piperidine ring
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A piperidine ring substituted with a 2-(methylsulfonamido)ethyl group
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A sulfamic acid component that forms a salt with the main molecule
These structural features collectively determine the compound's receptor binding affinity, selectivity, and physicochemical properties that make it suitable for research applications.
Physical and Chemical Properties
Physical Characteristics
GR 125487 sulfamate presents as a solid powder with an off-white coloration . This physical appearance is consistent with many pharmaceutical compounds of similar structural complexity and molecular weight.
Thermodynamic Properties
The compound exhibits the following thermodynamic characteristics:
| Property | Value | Method |
|---|---|---|
| Melting Point | 118-120°C | Experimental |
| Boiling Point | 613.4±65.0°C | Predicted |
| Flash Point | 324.8°C | Predicted |
| Density | 1.313±0.06 g/cm³ | Predicted |
| Vapor Pressure | 5.53E-15 mmHg at 25°C | Predicted |
These properties inform handling procedures and storage conditions for maintaining compound stability.
Solubility and Solution Behavior
The compound demonstrates specific solubility characteristics that affect its use in laboratory settings:
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Readily soluble in DMSO, which is commonly used for preparing stock solutions in biological assays
This solubility profile is important for experimental design and formulation development in research applications.
Additional Physicochemical Parameters
Other relevant properties include:
Pharmacological Profile
Mechanism of Action
GR 125487 sulfamate functions as a potent and selective antagonist of the serotonin 5-HT4 receptor. As an antagonist, it competitively binds to the receptor without activating it, effectively blocking the action of endogenous serotonin and other 5-HT4 agonists. This mechanism enables the study of basal 5-HT4 receptor activity and the consequences of its inhibition in various physiological systems.
Selectivity and Potency
A distinguishing feature of this compound is its high selectivity for 5-HT4 receptors compared to other serotonin receptor subtypes. This selectivity is critical for isolating 5-HT4-specific effects in complex biological systems where multiple serotonin receptor subtypes may be present. The compound's selectivity makes it particularly valuable in pharmacological research aimed at elucidating the specific functions of the 5-HT4 receptor.
Structure-Activity Relationships
The pharmacological activity of GR 125487 sulfamate is closely tied to its structural features:
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The indole core, a common structural element in serotonergic compounds, provides the basic framework for receptor recognition
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The 5-fluoro and 2-methoxy substituents on the indole ring enhance binding affinity and contribute to selectivity for the 5-HT4 receptor
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The piperidine ring system with its methanesulfonamido ethyl chain establishes optimal spatial orientation for interaction with the 5-HT4 receptor binding site
These structure-activity relationships have been instrumental in understanding the molecular requirements for 5-HT4 receptor antagonism.
Research Applications
Neurochemical Investigations
GR 125487 sulfamate is widely employed in biological assays to investigate the role of 5-HT4 receptors in various neurological processes. Its application in these studies has contributed to our understanding of:
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The involvement of 5-HT4 receptors in neuronal excitability and neurotransmission
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The role of 5-HT4 receptors in cognitive processes, including learning and memory
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Potential therapeutic applications for 5-HT4 receptor modulators in neurological disorders
These investigations benefit from the compound's high selectivity, which allows researchers to attribute observed effects specifically to 5-HT4 receptor modulation.
Gastrointestinal Studies
The 5-HT4 receptor plays a significant role in regulating gastrointestinal functions, including motility and secretion. GR 125487 sulfamate has been instrumental in elucidating these functions by:
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Blocking 5-HT4-mediated stimulation of gastrointestinal motility
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Inhibiting 5-HT4-dependent secretory processes in the digestive tract
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Clarifying the contribution of 5-HT4 receptors to gastrointestinal reflexes and sensation
These studies have implications for understanding and potentially treating various gastrointestinal disorders.
Experimental Methodologies
In research settings, GR 125487 sulfamate is typically used according to established protocols:
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Preparation of stock solutions in DMSO due to its favorable solubility in this solvent
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Dilution to working concentrations in appropriate physiological buffers
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Application in various experimental paradigms, including receptor binding assays, functional studies, and in vivo investigations
The compound's stability in solution contributes to reliable and reproducible experimental outcomes when proper handling procedures are followed.
Synthesis and Manufacturing
Quality Control and Characterization
The manufacturing of GR 125487 sulfamate for research applications necessitates rigorous quality control measures:
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Purity assessment through multiple analytical techniques
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Structure verification via spectroscopic methods (NMR, MS, IR)
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Physicochemical characterization to ensure batch-to-batch consistency
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Stability testing under various storage conditions
Commercial sources typically provide the compound with >98% purity, suitable for advanced research applications.
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